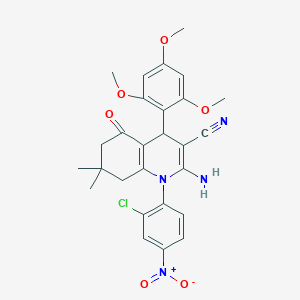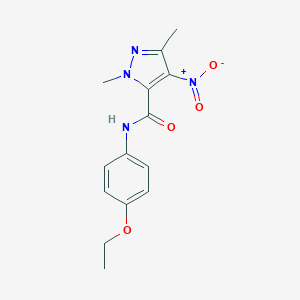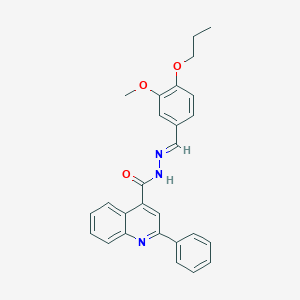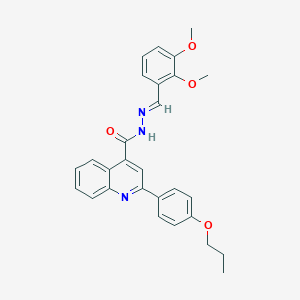
2-AMINO-1-(2-CHLORO-4-NITROPHENYL)-7,7-DIMETHYL-5-OXO-4-(2,4,6-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-5-oxo-4-(2,4,6-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including an amino group, a chloro group, a nitro group, and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-5-oxo-4-(2,4,6-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of Functional Groups: The chloro and nitro groups can be introduced through electrophilic aromatic substitution reactions. The amino group can be introduced through nucleophilic substitution reactions.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, typically using a cyanide source such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinoline derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, this compound may be explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique functional groups can impart specific properties to the materials, such as increased stability or reactivity.
作用機序
The mechanism of action of 2-amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-5-oxo-4-(2,4,6-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is not well understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The amino group may form hydrogen bonds with biological targets, while the chloro and nitro groups may participate in electrostatic interactions.
類似化合物との比較
Similar Compounds
- 2-Amino-1-(2-chlorophenyl)-7,7-dimethyl-5-oxo-4-(2,4,6-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 2-Amino-1-(4-nitrophenyl)-7,7-dimethyl-5-oxo-4-(2,4,6-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Uniqueness
The presence of both chloro and nitro groups in 2-amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-5-oxo-4-(2,4,6-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile makes it unique compared to similar compounds. These functional groups can impart specific reactivity and biological activity, making this compound a valuable target for further research and development.
特性
分子式 |
C27H27ClN4O6 |
|---|---|
分子量 |
539g/mol |
IUPAC名 |
2-amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-5-oxo-4-(2,4,6-trimethoxyphenyl)-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C27H27ClN4O6/c1-27(2)11-19-24(20(33)12-27)23(25-21(37-4)9-15(36-3)10-22(25)38-5)16(13-29)26(30)31(19)18-7-6-14(32(34)35)8-17(18)28/h6-10,23H,11-12,30H2,1-5H3 |
InChIキー |
GTBCOQQIQWYGCY-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N)C#N)C4=C(C=C(C=C4OC)OC)OC)C(=O)C1)C |
正規SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N)C#N)C4=C(C=C(C=C4OC)OC)OC)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-1-(2-chlorophenyl)-4-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B445599.png)
![2-(2,4-dichlorophenoxy)-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B445600.png)

![N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B445603.png)


![N-[4-(N-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B445609.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide](/img/structure/B445610.png)

![N'~1~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-METHOXYPHENYL)ACETOHYDRAZIDE](/img/structure/B445614.png)
![3,4,5-triethoxy-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B445615.png)
![4-methyl-N'-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B445616.png)

